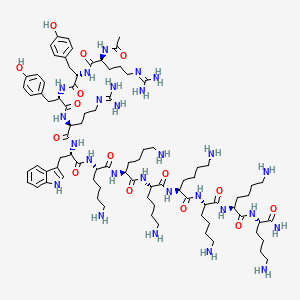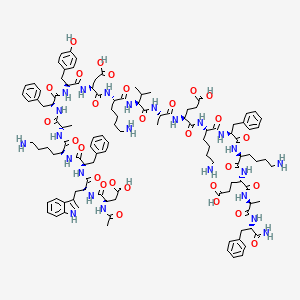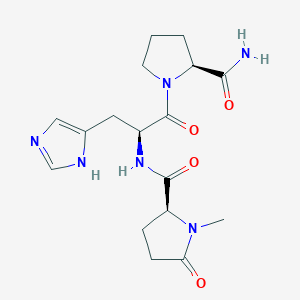
2-Deoxy-2-fluorohexopyranose
Descripción general
Descripción
La fluorodesoxiglucosa 18F es un agente radiofarmacéutico que se utiliza principalmente en la obtención de imágenes de tomografía por emisión de positrones (PET). Es un análogo de la glucosa donde el grupo hidroxilo en la posición C-2 de la molécula de glucosa es reemplazado por el isótopo radiactivo flúor-18. Este compuesto se utiliza ampliamente en oncología, cardiología y neurología para evaluar el metabolismo de la glucosa en los tejidos, lo que es indicativo de diversas condiciones fisiológicas y patológicas .
Métodos De Preparación
Rutas sintéticas y condiciones de reacción: La síntesis de la fluorodesoxiglucosa 18F implica la reacción de sustitución nucleofílica del triflato de manosa con flúor-18. El proceso comienza con la producción de flúor-18 mediante la reacción 18O(p,n)18F en un ciclotrón. El flúor-18 se hace reaccionar luego con el triflato de manosa en presencia de una base, típicamente carbonato de potasio, y un catalizador de transferencia de fase como kryptofix 2.2.2. La reacción se lleva a cabo en una solución anhidra de acetonitrilo a temperaturas elevadas .
Métodos de producción industrial: La producción industrial de la fluorodesoxiglucosa 18F sigue una ruta sintética similar, pero se optimiza para la producción a gran escala. Se utilizan módulos de síntesis automatizados para garantizar la coherencia, la eficiencia y el cumplimiento de las normas regulatorias. El proceso implica el uso de sistemas basados en cassettes que facilitan la síntesis, la purificación y la formulación del producto final. Se implementan medidas de control de calidad para garantizar la pureza radioquímica y la actividad específica del compuesto .
Análisis De Reacciones Químicas
Tipos de reacciones: La fluorodesoxiglucosa 18F principalmente se somete a reacciones de fosforilación en los sistemas biológicos. Es fosforilada por la hexokinasa para formar fluorodesoxiglucosa-6-fosfato, que luego queda atrapada dentro de las células debido a la falta de un mayor metabolismo. Esta propiedad la convierte en un trazador eficaz para la obtención de imágenes del metabolismo de la glucosa .
Reactivos y condiciones comunes: La síntesis de la fluorodesoxiglucosa 18F implica reactivos como el triflato de manosa, el carbonato de potasio, el kryptofix 2.2.2 y el acetonitrilo anhidro. Las condiciones de reacción generalmente incluyen temperaturas elevadas y un ambiente anhidro para facilitar la reacción de sustitución nucleofílica .
Principales productos formados: El principal producto formado a partir de la síntesis de la fluorodesoxiglucosa 18F es la fluorodesoxiglucosa-6-fosfato, que es la forma fosforilada del compuesto dentro de los sistemas biológicos. Este producto es crucial para la obtención de imágenes de PET, ya que se acumula en los tejidos con alto metabolismo de la glucosa .
Aplicaciones Científicas De Investigación
La fluorodesoxiglucosa 18F se utiliza ampliamente en la investigación científica, particularmente en los campos de la química, la biología, la medicina y la industria. En oncología, se utiliza para detectar y controlar tumores cancerosos evaluando su metabolismo de la glucosa. En cardiología, ayuda a evaluar la viabilidad del miocardio y detectar áreas de isquemia. En neurología, se utiliza para identificar regiones de metabolismo anormal de la glucosa asociado con la epilepsia y otros trastornos neurológicos .
Mecanismo De Acción
La fluorodesoxiglucosa 18F actúa como un análogo de la glucosa y es captada por las células a través de los transportadores de glucosa. Una vez dentro de la célula, es fosforilada por la hexokinasa para formar fluorodesoxiglucosa-6-fosfato. A diferencia de la glucosa-6-fosfato, la fluorodesoxiglucosa-6-fosfato no se metaboliza más, lo que lleva a su acumulación dentro de la célula. Esta acumulación permite la visualización del metabolismo de la glucosa en los tejidos mediante la obtención de imágenes de PET .
Comparación Con Compuestos Similares
La fluorodesoxiglucosa 18F es única entre los radiofármacos debido a su uso específico en la obtención de imágenes de PET para evaluar el metabolismo de la glucosa. Compuestos similares incluyen otros análogos de glucosa radiomarcados como la fluorodesoxitimidina 18F y el fluoromisonidazol 18F. Estos compuestos se utilizan para diferentes propósitos de obtención de imágenes, como evaluar la proliferación celular y la hipoxia, respectivamente. La fluorodesoxiglucosa 18F sigue siendo el estándar de oro para la obtención de imágenes del metabolismo de la glucosa debido a su alta especificidad y efectividad .
Propiedades
IUPAC Name |
3-fluoro-6-(hydroxymethyl)oxane-2,4,5-triol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11FO5/c7-3-5(10)4(9)2(1-8)12-6(3)11/h2-6,8-11H,1H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZCXUVYAZINUVJD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C1C(C(C(C(O1)O)F)O)O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11FO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50311234, DTXSID60869453 | |
| Record name | SBB070740 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50311234 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-Deoxy-2-fluorohexopyranose | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60869453 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
182.15 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
38711-37-4 | |
| Record name | NSC240588 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=240588 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | SBB070740 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50311234 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![4-sulfamoyl-N-[2-(4-sulfamoylphenyl)ethyl]benzamide](/img/structure/B3062669.png)
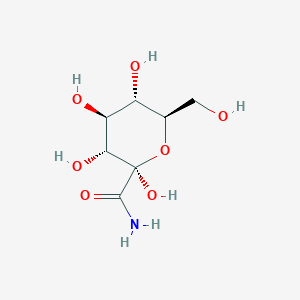
![L-Valinamide, N-[(3-fluorophenyl)methyl]glycyl-N1-[(1S,2R)-3-[[(3-aminophenyl)sulfonyl](2-methylpropyl)amino]-2-hydroxy-1-(phenylmethyl)propyl]-3-methyl-](/img/structure/B3062686.png)

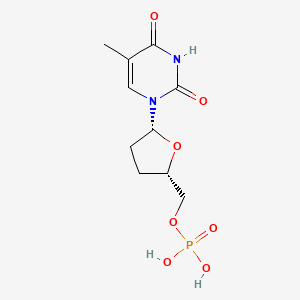
![(3R)-3-(2,3-dihydro-1-benzofuran-5-yl)-2-pyridin-2-yl-3,4-dihydro-1H-pyrrolo[3,4-b]quinolin-9-one](/img/structure/B3062711.png)

